molecular formula C11H16BrNO2 B13319937 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol

2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol

Cat. No.: B13319937
M. Wt: 274.15 g/mol
InChI Key: CFYCCYLAKRCYEG-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is a brominated phenolic compound characterized by a bromine atom at the ortho-position (C2) and a (3-hydroxybutyl)aminomethyl group at the para-position (C6) of the phenol ring.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-6-[(3-hydroxybutylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-8(14)5-6-13-7-9-3-2-4-10(12)11(9)15/h2-4,8,13-15H,5-7H2,1H3

InChI Key

CFYCCYLAKRCYEG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C(=CC=C1)Br)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol typically involves the electrophilic halogenation of phenol with bromine. The reaction conditions must be carefully controlled to ensure the selective bromination at the 2-position . The hydroxybutylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the hydroxybutylamino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The substituents on bromophenol derivatives significantly impact their physicochemical behavior. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference ID
2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol -Br (C2), -(CH₂)₃CH₂OH-NH-CH₂- (C6) Not reported Hypothesized enhanced solubility N/A
2-Bromo-6-(((1-methoxypropan-2-yl)amino)methyl)phenol -Br (C2), -(CH₃OCH(CH₂)₂)-NH-CH₂- (C6) Not reported Methoxy group increases lipophilicity
Bromochlorophene -Br (C2), -Cl (C4), -(3-Br-5-Cl-2-OH-phenyl)CH₂- (C6) 426.9 Broad-spectrum biocide
2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol -Br (C2), -(6-methylpyridin-2-ylimino)CH₂- (C6) Not reported Schiff base formation; crystallizes in P$\bar{1}$
2-Bromo-6-(trifluoromethyl)phenol -Br (C2), -CF₃ (C6) 225.0 High vapor pressure (0.8 mmHg at 25°C)

Key Observations :

  • Hydrophilicity : The hydroxybutyl group in the target compound likely enhances water solubility compared to methoxy () or trifluoromethyl () substituents.
  • Stability : Schiff base analogs () exhibit rigid crystalline structures due to imine bonds, whereas the target compound’s flexible hydroxybutyl chain may reduce crystallinity.
Table 2: Anticancer Activity of Bromophenol Analogs
Compound Series (e.g., 7a-l) Substituents IC₅₀ (HT-1080/Caco-2) Comparison to Doxorubicin Reference ID
7b (triazole-imidazole-pyrrole) 4-bromophenyl-triazole 0.1–19.5 µM 7b: 3× more active (HT-1080)
7c (2-chlorophenyl-triazole) Chlorophenyl-triazole 0.1–19.5 µM 7c: 2.5× more active (Caco-2)
Doxorubicin (standard) Anthracycline core 1.2–2.5 µM Baseline

Key Insights :

  • Substituent Effects : Nitrogen-rich heterocycles (e.g., triazoles in ) enhance binding to kinases (CDK8, HDAC) via hydrogen bonding and π-π stacking. The target compound’s hydroxybutyl group may favor interactions with polar residues in enzyme active sites.
  • Synergistic Mechanisms: Hybrid structures (e.g., triazole-pyrrole in ) exploit dual targeting, suggesting that the hydroxybutylamino group in the target compound could synergize with the phenol core for multitarget inhibition.

Comparison with Target Compound :

  • The hydroxybutylamino group in the target compound may require protection/deprotection strategies (e.g., tert-butyldimethylsilyl for -OH) to prevent undesired side reactions during synthesis.

Biological Activity

2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure is characterized by a bromine atom at the 2-position of a phenolic ring, a hydroxyl group at the 3-position of a butyl chain, and an amino group attached to a methyl group. This unique arrangement may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Anticancer Activity : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the downregulation of anti-apoptotic proteins and modulation of signaling pathways like PI3K/Akt and ERK1/2 .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can suppress pro-inflammatory cytokines such as IL-1β and COX-2, indicating potential use in inflammatory conditions .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds, which may provide insights into the potential effects of this compound.

Compound Mechanism Model Concentration Effect Reference
This compoundApoptosis inductionCancer cell linesVariesDecreased cell viability
ISO (related compound)PI3K/Akt pathway inhibitionPatient-derived cells10–80 µMReduced tumor growth
DMU-212 (similar structure)VEGFR-2 inhibitionIn vivo chick embryos5 mg/kg b.w.Anti-angiogenic effects
Benzoxazole derivativesAntitumor activityVarious cancer cell linesIC50 ~32 µMInhibited proliferation

Case Studies

  • Anticancer Activity : A study on structurally similar compounds demonstrated significant anticancer effects in various cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer). The compounds were found to induce cell cycle arrest and apoptosis in a dose-dependent manner .
  • Anti-inflammatory Effects : In an in vivo model using rats, related compounds exhibited strong anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) .
  • Mechanistic Insights : Mechanistic studies revealed that certain compounds could downregulate cyclin D1 and enhance the expression of pro-apoptotic factors like caspase-3, providing a pathway for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via Schiff base formation, where brominated phenolic precursors react with amines under controlled conditions. For example, bromination of phenolic intermediates followed by condensation with 3-hydroxybutylamine in ethanol at reflux (~78°C) under nitrogen can yield the target compound. Optimizing stoichiometry (1:1.2 molar ratio of phenol to amine) and using anhydrous solvents improves yields to ~70–80% . Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.4–3.8 ppm) and confirm imine bond formation (C=N peak at ~160 ppm in ¹³C NMR) .
  • FT-IR : Detection of O–H (~3200 cm⁻¹), C=N (~1640 cm⁻¹), and C–Br (~600 cm⁻¹) stretches .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, Br within ±0.3% of theoretical values) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Answer : It serves as a precursor for antimicrobial agents. Derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) by disrupting cell wall synthesis. The bromine atom enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Answer : X-ray crystallography provides precise bond lengths/angles (e.g., C–Br ≈ 1.89 Å, C–N ≈ 1.28 Å) and confirms stereochemistry. For example, triclinic crystal systems (space group P1ˉ\bar{1}) with Z = 4 reveal intramolecular hydrogen bonds (O–H···N, ~2.1 Å) that stabilize the Schiff base structure . Use SHELXL for refinement, ensuring R₁ < 0.05 for high reliability .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Answer : Standardize assay conditions:

  • Bacterial Strains : Use ATCC reference strains (e.g., E. coli ATCC 25922) to minimize variability.
  • Concentration Range : Test 1–100 µg/mL in Mueller-Hinton broth, pH 7.2, at 37°C.
  • Controls : Include ciprofloxacin (1 µg/mL) as a positive control. Statistical analysis (e.g., ANOVA with Tukey post-hoc) identifies significant differences (p < 0.05) .

Q. How does the coordination chemistry of this compound with transition metals influence its bioactivity?

  • Answer : The compound acts as a tridentate ligand (via phenolic O, imine N, and amine N) for metals like Ni(II) or Zn(II). Octahedral geometries (e.g., [Ni(L)₂] with Ni–N ≈ 2.05 Å) enhance stability. Azido-bridged polymeric complexes show improved antibacterial efficacy (MIC reduced by 50% vs. free ligand) due to increased cell membrane disruption .

Methodological Guidance Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Reflux condensation under N₂Solvent: EtOH; Temp: 78°C; Time: 12–24 h
Structural Analysis X-ray diffraction, NMR, IRR₁ < 0.05 (X-ray); δ 160 ppm (C=N, ¹³C NMR)
Biological Assays Broth microdilution (CLSI guidelines)Incubation: 18–24 h; Positive control: CIP
Data Validation SHELXL refinement, ANOVA statistical testsp < 0.05 for significance; R-factor metrics

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